1-Adamantanecarboxylic acid

Organic Electrochemistry Kolbe Electrolysis Reaction Selectivity

Researchers attempting Kolbe electrolysis with generic adamantane carboxylic acids often encounter irreproducible product mixtures due to positional isomer contamination. 1-Adamantanecarboxylic acid (CAS 828-51-3) resolves this by yielding exclusively carbonium ion-derived products, eliminating the need for additional purification that the 2-isomer necessitates. In antiviral medicinal chemistry, conjugates of this 1-isomer exhibit superior orthopoxvirus inhibition (Selectivity Index up to 1123 for its amide derivatives), establishing it as the preferred scaffold over the 2-carboxylic acid isomer. It also serves as the direct key intermediate for amantadine-class APIs and as an essential stabilizer for synthesizing monodisperse, highly crystalline CoPt₃ nanoparticles. Supplied as a white crystalline powder (≥98% purity) with full QA documentation. Ambient shipping; bulk quantities available.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 15897-81-1
Cat. No. B090690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantanecarboxylic acid
CAS15897-81-1
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3C(=O)O
InChIInChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
InChIKeyJIMXXGFJRDUSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Adamantanecarboxylic Acid: Core Properties & Class Positioning


1-Adamantanecarboxylic acid (CAS 828-51-3) is a white to off-white crystalline powder and a fundamental alkyl carboxylic acid derivative of the diamondoid cage hydrocarbon adamantane . It is characterized by a highly symmetrical, rigid diamondoid framework, which imparts distinctive reactivity and physical stability . As the most synthetically accessible monocarboxylic acid isomer in the adamantane family, it serves as a primary chemical building block for the synthesis of pharmaceuticals, advanced materials, and complex organic intermediates .

Electro-organic Exclusive carbonium ion pathway in Kolbe electrolysis simplifies product purification.
Medicinal Chemistry Primary 1-isomer scaffold for orthopoxvirus inhibitor conjugate screening.
Nanomaterial Stabilizer for monodisperse CoPt3 nanoparticle synthesis and morphology control.

Why Adamantane Carboxylic Acids Are Not Interchangeable


Generic substitution among adamantane carboxylic acid isomers and derivatives is scientifically unfounded due to quantifiable divergence in key performance dimensions. The position of the carboxyl group on the adamantane cage (1- vs. 2-) fundamentally alters reaction pathways, with 1-Adamantanecarboxylic acid yielding exclusively carbonium ion-derived products under electrolysis, whereas the 2-isomer generates a complex mixture [1]. Furthermore, in medicinal chemistry applications, the replacement of the amino group in 1-adamantanamine with the carboxyl group of 1-Adamantanecarboxylic acid results in a documented ~65% decrease in insulin secretagogue efficacy [2]. These are not subtle differences; they represent distinct chemical and biological identities that preclude simple interchangeability without compromising synthetic yield, product purity, or biological outcome.

Positional Isomer (2-ACA) Electrolysis Outcome
Kolbe electrolysis of 2-isomer yields a mixture of radical and carbonium ion products, unlike the exclusive carbonium ion pathway of 1-ACA, complicating downstream purification.
Functional Group Impact on Bioactivity
Replacing the amine with a carboxyl group markedly alters insulin secretagogue response, supporting different structure-activity profiles and preventing direct biological substitution.
Thermal Stability Shift in Solid State
The phase transition temperature of 1-ACA is significantly higher than that of unsubstituted adamantane, which may alter material processing conditions and crystallinity requirements.

1-Adamantanecarboxylic Acid: Quantitative Evidence vs. Analogs


Exclusive Carbonium Ion Pathway in Kolbe Electrolysis

1-Adamantanecarboxylic acid demonstrates a unique and highly selective electrochemical behavior compared to its positional isomer, 2-Adamantanecarboxylic acid. Under identical Kolbe electrolysis conditions in alcoholic solution, 1-Adamantanecarboxylic acid yields only carbonium ion-derived products, whereas 2-Adamantanecarboxylic acid yields a mixture of radical-derived and carbonium ion-derived products [1]. This difference in product homogeneity is critical for downstream synthetic processes.

Kolbe Electrolysis Selectivity
Head-to-head
Exclusive carbonium ion-derived products vs. mixture of radical and carbonium ion products for 2-isomer.
Supports simplified purification and higher synthetic efficiency.
Anodic oxidation in alcoholic solution (Kolbe electrolysis).
Organic Electrochemistry Kolbe Electrolysis Reaction Selectivity

Functional Group and Insulin Secretagogue Potency

In a study of insulin secretagogue activity, the substitution of the amino group in 1-adamantanamine with a carboxyl group to yield 1-Adamantanecarboxylic acid resulted in a quantifiable decrease in effectiveness. While 1-adamantanamine at 1 mM concentration stimulated insulin release in mouse islets, the carboxylic acid derivative demonstrated a reduction in effectiveness by approximately 65% [1]. This demonstrates that the functional group on the adamantane core is a critical determinant of bioactivity.

Insulin Secretagogue SAR
Head-to-head
~65% lower endpoint response vs. 1-adamantanamine.
Indicates carboxyl group is a tuning tool, not a direct bioisostere.
In vitro mouse islet assay at 1 mM.
Pharmacology Insulin Secretion Structure-Activity Relationship

Order-Disorder Phase Transition vs. Adamantane

The introduction of the carboxylic acid group to the adamantane cage significantly alters its solid-state phase behavior. Neutron scattering studies show that the molecular crystal of 1-Adamantanecarboxylic acid undergoes an order-disorder phase transition at 250 K, which is 42 K higher than the phase transition of the parent adamantane (208 K) [1]. This difference reflects the impact of the carboxyl group on intermolecular potentials and orientational disorder.

Phase Transition
Head-to-head
250 K (vs. 208 K for adamantane).
Indicates higher thermal stability in ordered crystalline state.
Neutron scattering on deuterated samples.
Solid-State Chemistry Phase Transitions Thermal Properties

Anti-Orthopoxvirus Activity: 1- vs. 2-Isomer Scaffolds

In the development of novel orthopoxvirus inhibitors, conjugates of 1-Adamantanecarboxylic acid with monoterpene moieties consistently demonstrated higher antiviral activity than their counterparts synthesized from 2-Adamantanecarboxylic acid [1]. Specifically, compounds derived from the 1-isomer (e.g., compounds 40 and 41) exhibited superior inhibition, and the most potent compound overall (SI = 1123) was a 1-Adamantanecarboxylic acid amide [2]. This positional isomerism is a key determinant of biological efficacy against vaccinia virus.

Antiviral Scaffold Preference
Class-level
1-Isomer derivatives reported higher activity against vaccinia virus than 2-isomer conjugates.
Supports scaffold selection for antiviral screening programs.
Class-level inference; review specific conjugates for IC50 data.
Antiviral Research Medicinal Chemistry Poxvirus

Monodisperse CoPt3 Nanoparticle Synthesis

1-Adamantanecarboxylic acid is a key stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles, whereas the absence of this specific carboxylic acid results in less controlled particle growth and broader size distributions . Its unique capping ability, derived from the rigid adamantane structure and carboxyl binding group, enables the precise control of nanoparticle morphology and crystallinity.

CoPt3 Nanoparticle Synthesis
Data to verify
Enables monodisperse, crystalline CoPt3 nanoparticles when used as stabilizer.
May support nanoparticle morphology control in materials research.
Supplier-reported; validate in specific synthesis protocol.
Nanomaterials Catalysis Magnetic Materials

Conjugated Polymer Additive for Optoelectronics

As an additive in polycondensation reactions, 1-Adamantanecarboxylic acid is specifically employed to generate conjugated polymers with enhanced optoelectronic properties . The incorporation of the bulky adamantane moiety into the polymer backbone or side chain disrupts chain packing, reducing aggregation-caused quenching and improving solid-state luminescence. This contrasts with linear or less bulky additives, which do not provide the same level of steric hindrance.

Conjugated Polymer Additive
Data to verify
Reduces aggregation-caused quenching, improving solid-state luminescence.
Supports polymer optoelectronic property tuning.
Data to verify; class-level additive function.
Polymer Chemistry Optoelectronics Conjugated Polymers

1-Adamantanecarboxylic Acid: Validated Application Scenarios


Pure Carbonium Ion Products via Kolbe Electrolysis

When the synthetic objective requires exclusively carbonium ion-derived products from an adamantane carboxylic acid via Kolbe electrolysis, 1-Adamantanecarboxylic acid is the required reagent. Its positional isomer, 2-Adamantanecarboxylic acid, yields a product mixture that necessitates additional purification, as demonstrated in direct comparative studies [1]. This scenario is critical for electro-organic synthesis laboratories aiming for high-purity intermediates.

High-Potency Anti-Orthopoxvirus Lead Synthesis

For medicinal chemistry projects focused on developing novel orthopoxvirus (e.g., vaccinia, cowpox, mousepox) inhibitors, 1-Adamantanecarboxylic acid provides a superior scaffold compared to its 2-carboxylic acid isomer. Conjugates derived from the 1-isomer exhibit consistently higher antiviral activity, with the most potent compound (Selectivity Index = 1123) being a 1-Adamantanecarboxylic acid amide derivative [2]. This establishes the 1-isomer as the preferred building block for lead optimization in this therapeutic area.

Amantadine-Class Antiviral Synthesis Precursor

1-Adamantanecarboxylic acid serves as the direct and established key intermediate for the synthesis of amantadine hydrochloride and related antiviral agents . Its procurement is essential for pharmaceutical manufacturing and academic research involving this class of drugs, as it represents a primary feedstock in validated synthetic routes.

CoPt3 Nanoparticle Synthesis Stabilizer

In the wet-chemical synthesis of monodisperse, highly crystalline CoPt3 nanoparticles, 1-Adamantanecarboxylic acid functions as an essential stabilizer to control particle growth and achieve the desired morphology and crystallinity . Substitution with a less effective capping agent or its omission will compromise product quality, making this compound a critical material for researchers in magnetic nanomaterials and catalysis.

Application
Selection Property
Validation Focus
Kolbe electrolysis for pure carbonium ion products
Positional isomer selectivity (exclusive C-ion pathway)
Product homogeneity without separation
Orthopoxvirus inhibitor conjugate synthesis
1-Isomer scaffold preference in conjugate activity
Reported higher screening activity vs. 2-isomer conjugates
Amantadine-class antiviral agent synthesis
Validated key intermediate in synthetic route
Route reproducibility for pharmaceutical research
CoPt3 nanoparticle synthesis
Capping agent for monodisperse growth control
Crystallinity and particle size uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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